1-Bromo-2,3,5,6-tetrafluorobenzene
Description
Significance of Fluorinated Aromatic Compounds in Contemporary Chemistry
The introduction of fluorine into aromatic compounds dramatically alters their physical, chemical, and biological characteristics. numberanalytics.com Fluorine's high electronegativity, the strongest of all elements, significantly influences the reactivity and stability of these molecules. numberanalytics.comnumberanalytics.com This has profound implications in fields such as pharmaceuticals, agrochemicals, and materials science. In medicine, for instance, the addition of fluorine can improve a drug's effectiveness, metabolic stability, and ability to pass through fatty tissues in the body. chemimpex.comnumberanalytics.com In materials science, fluorinated aromatics are instrumental in creating polymers and other materials with enhanced thermal stability, chemical resistance, and desirable optical properties. numberanalytics.com
Research Trajectory of Halogenated Benzene (B151609) Derivatives
The study of halogenated benzene derivatives has a long history in organic chemistry, with the halogenation of benzene being a fundamental reaction. numberanalytics.com This process involves replacing a hydrogen atom on the benzene ring with a halogen, such as bromine or chlorine, a crucial step for synthesizing a wide array of aromatic compounds. numberanalytics.com The reactivity of halogens with benzene varies, with fluorine being the most reactive. numberanalytics.com The introduction of halogen atoms significantly modifies the compound's chemical properties, making these derivatives versatile intermediates for creating more complex molecules used in pharmaceuticals, agrochemicals, and dyes. numberanalytics.com Research in this area continues to evolve, with a focus on developing new and more efficient methods for synthesizing these important compounds and exploring their novel applications.
Overview of Current Research Landscape Pertaining to 1-Bromo-2,3,5,6-tetrafluorobenzene
Current research on this compound is focused on its utility as a versatile building block in the synthesis of complex organic molecules. chemimpex.com It serves as a key intermediate in the creation of various fluorinated compounds, which are highly sought after in the pharmaceutical and agrochemical industries for their enhanced biological activity. chemimpex.comchemicalbook.comfishersci.sethermofisher.comcookechem.com Additionally, its application extends to materials science, where it is used to develop advanced polymers and coatings with superior chemical resistance and thermal stability. chemimpex.com Researchers are actively exploring its reactivity and potential to form new chemical bonds, leading to the development of innovative materials and potential drug candidates.
Scope and Objectives of Focused Research on this compound
The primary goals of focused research on this compound are to fully exploit its synthetic potential. This includes developing novel and efficient synthetic methodologies that utilize this compound to construct complex molecular architectures. A key objective is the synthesis of new pharmaceutical intermediates and active ingredients with improved therapeutic profiles. chemicalbook.comfishersci.sethermofisher.comcookechem.com In the realm of materials science, research aims to incorporate this compound into new polymers and other materials to enhance their performance characteristics, such as thermal and chemical stability. chemimpex.com Ultimately, the research seeks to broaden the applications of this versatile chemical and contribute to advancements in medicine and materials technology.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6HBrF4 |
| Molecular Weight | 228.97 g/mol |
| Boiling Point | 143-143.5 °C |
| Density | 1.883 g/mL at 25 °C |
| Refractive Index | 1.469 at 20 °C |
| Appearance | Clear colorless to pale yellow liquid |
This table presents some of the key physicochemical properties of this compound. chemicalbook.comcookechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,2,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAFCGSUIAFUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165987 | |
| Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559-88-2 | |
| Record name | 3-Bromo-1,2,4,5-tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,3,5,6-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways for 1 Bromo 2,3,5,6 Tetrafluorobenzene
Established Synthetic Routes and Precursors
The synthesis of 1-bromo-2,3,5,6-tetrafluorobenzene can be achieved through several established chemical transformations, primarily involving the manipulation of highly fluorinated benzene (B151609) derivatives.
Halogenation of Tetrafluorobenzene Derivatives
A primary and direct route to this compound involves the electrophilic bromination of 1,2,4,5-tetrafluorobenzene (B1209435). google.com This precursor, a liquid with a relatively high boiling point, is stable to heat and irradiation, making it a valuable starting material in polyfluoroaromatic chemistry. google.com The reaction typically involves treating 1,2,4,5-tetrafluorobenzene with bromine in the presence of a suitable catalyst or activating agent. For instance, the reaction of 1,2,4,5-tetrafluorobenzene with bromine in oleum (B3057394) can lead to the formation of brominated tetrafluorobenzene derivatives. google.com
Due to the electron-withdrawing nature of the fluorine atoms, the benzene ring is deactivated towards electrophilic attack. Therefore, potent electrophilic brominating systems are often required to achieve efficient conversion.
Conversion from Fluorine-Containing Phenolic Compounds
While direct conversion from tetrafluorophenolic compounds to this compound is not a commonly cited primary route, the broader chemistry of converting phenols to aryl halides is well-established. In principle, a tetrafluorophenol could be converted to a corresponding diazonium salt, which can then undergo a Sandmeyer-type reaction with a bromide source. However, the synthesis of the specific tetrafluorophenol precursor would be a critical consideration in this pathway.
Modification of Halogenated Aromatics Containing Fluorine
The modification of other halogenated aromatic compounds containing fluorine presents another synthetic avenue. For example, a process for producing 1,2,4,5-tetrafluorobenzene involves the reaction of a fluorinated phenyl hydrazine (B178648) with the general formula 1-(H₂N-NH-),2,3,5,6-tetra(F-),4-X-benzene, where X can be fluorine, chlorine, or bromine, with a source of alkoxide ions. google.com This indicates that precursors with existing halogen substituents can be transformed into the desired tetrafluorobenzene core, which can then be subjected to bromination as described in section 2.1.1.
Another relevant transformation is the deamination of brominated difluoroanilines. For instance, 2-bromo-4,6-difluoroaniline (B1266213) can be diazotized and subsequently deaminated to produce 1-bromo-3,5-difluorobenzene. google.com While not directly yielding the tetrafluoro-analogue, this methodology highlights the principle of introducing bromine prior to the removal of an amino group to generate a specific bromo-fluoro-aromatic pattern.
Modified Literature Procedures and Methodological Advancements
Advancements in synthetic methodologies often focus on improving yields, simplifying procedures, and reducing environmental impact. For instance, a patented method for synthesizing 1-bromo-2,4,5-trifluorobenzene, a related compound, utilizes iron powder as a catalyst for the bromination of 1,2,4-trifluorobenzene (B1293510) with liquid bromine, followed by the addition of a radical initiator like azobisisobutyronitrile (AIBN). google.com This approach reports higher yields and lower costs compared to previous methods. google.com
Furthermore, the Schiemann reaction, a classic method for introducing fluorine into an aromatic ring from an arylamine, has been modified to generally provide better yields. orgsyn.org This type of methodological improvement is crucial for the efficient synthesis of fluorinated building blocks.
Advanced Synthetic Strategies and Catalytic Approaches
Modern synthetic chemistry continually seeks more efficient and selective methods for the preparation of valuable compounds.
Regioselective Bromination Techniques for Tetrafluorobenzene Systems
Achieving regioselectivity in the bromination of substituted benzenes is a significant challenge, particularly in highly functionalized systems like tetrafluorobenzene. The directing effects of the fluorine substituents play a crucial role in determining the position of electrophilic attack.
Theoretical analyses, such as ab initio calculations, are increasingly used to predict the positional selectivity of electrophilic aromatic brominations. mdpi.com These computational studies can help in understanding the electronic and steric factors that govern the reaction outcome and guide the development of highly regioselective synthetic methods. mdpi.com
The choice of brominating agent and reaction conditions is paramount for controlling regioselectivity. Reagents like N-bromosuccinimide (NBS), often in combination with a solid support like silica (B1680970) gel or in specific solvents, have been shown to be highly regioselective in electrophilic aromatic brominations. mdpi.com For instance, the bromination of a tetrafluorobenzo-[α]-fused BOPYPY dye using bromine in chloroform (B151607) resulted in the quantitative and regioselective bromination at the most electron-rich α-pyrrolic position. nih.gov This demonstrates that even in complex, electron-deficient systems, careful selection of reagents can lead to precise halogenation.
Role of Catalysis in Bromination Reactions
The synthesis of this compound frequently relies on the direct bromination of its precursor, 1,2,4,5-tetrafluorobenzene. nih.govsigmaaldrich.com This electrophilic aromatic substitution is an inherently slow reaction that necessitates the use of a catalyst to proceed at a practical rate. The primary function of the catalyst is to polarize the diatomic bromine molecule (Br₂), creating a more potent electrophile that can be attacked by the electron-rich tetrafluorobenzene ring.
Commonly employed catalysts for this transformation fall into two main categories:
Lewis Acids: Catalysts such as aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃) are frequently used. These electron-deficient species interact with one of the bromine atoms, inducing a partial positive charge and thereby increasing its electrophilicity.
Strong Protic Acids: Oleum, which is a solution of sulfur trioxide in sulfuric acid, is also an effective medium for bromination. fluorine1.ru The highly acidic environment promotes the polarization of the bromine molecule. A method utilizing bromine in 65% oleum has been described for the synthesis of various bromopolyfluorobenzenes. fluorine1.ru
The choice of catalyst and reaction conditions can significantly influence not only the reaction rate but also the selectivity of the bromination, affecting the ratio of mono- to poly-brominated products.
Multi-step Reaction Design and Optimization
The synthesis of this compound can be achieved through several multi-step synthetic routes, each with its own set of considerations for design and optimization.
A prevalent strategy commences with 1,2,4,5-tetrafluorobenzene as the starting material. nih.govsigmaaldrich.com The critical step in this sequence is the direct bromination of the aromatic ring. Optimization of this reaction is paramount and involves the careful control of several variables:
Stoichiometry: The molar ratio of 1,2,4,5-tetrafluorobenzene to bromine and the catalyst must be precisely controlled to favor the formation of the desired monobrominated product, this compound, while minimizing the production of unwanted byproducts like dibromotetrafluorobenzene.
Temperature and Reaction Time: These parameters are fine-tuned to ensure the reaction proceeds to completion without promoting side reactions or degradation of the product.
Alternative synthetic designs may involve the substitution of a different functional group. For instance, a method involving the pyrolysis of a polyfluoroaryl thiol in the presence of bromine has been developed for the introduction of a bromine atom. fluorine1.ru While this has been demonstrated for the synthesis of 1,4-dibromotetrafluorobenzene (B1210529) from 4-bromotetrafluorobenzenethiol, the principle could be adapted for the synthesis of the target molecule. fluorine1.ru
In designing any multi-step synthesis, the directing effects of substituents already present on the aromatic ring are a crucial consideration, especially in electrophilic aromatic substitution reactions. libretexts.orgyoutube.com The order of reactions is often dictated by these effects. For example, the presence of a strongly deactivating group can impede subsequent reactions like Friedel-Crafts acylations. libretexts.org Furthermore, the potential for the formation of isomers with similar physical properties, such as boiling point, is a significant challenge that must be addressed in the design phase to avoid difficult and costly separation procedures. google.com
Purity and Yield Enhancement in Synthetic Processes
Maximizing the purity and yield of this compound is a key objective in its synthesis, directly impacting its suitability for high-purity applications in the pharmaceutical and materials science sectors. chemimpex.com Reported yields for similar brominated fluorocarbons have varied, with one synthesis of bromotetrafluorobenzene showing a 33.4% yield and another for a related compound reaching 48%. google.com The target purity for commercial-grade material is typically high, often exceeding 97%. chemimpex.comthermofisher.comsigmaaldrich.comsynquestlabs.com
Several strategies are implemented to enhance both the yield and purity of the final product:
Optimization of Reaction Conditions: Careful adjustment of reaction parameters is critical. Controlling the temperature during the exothermic bromination step can prevent the formation of over-brominated byproducts. Similarly, optimizing the reaction time ensures maximum conversion of the starting material without allowing for product degradation.
Systematic Purification Procedures: A multi-step purification sequence is generally required to isolate the product from the crude reaction mixture. This typically involves:
Aqueous Washing: The reaction mixture is often washed with water or a basic solution, such as aqueous sodium carbonate, to remove the catalyst and any acidic byproducts. orgsyn.org
Drying: The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or calcium chloride to remove residual water. orgsyn.orgchemicalbook.com
Distillation: Given that this compound is a liquid with a boiling point of approximately 143°C, fractional distillation, often under reduced pressure, is a highly effective method for its purification. chemimpex.comchemicalbook.com
The quality of the starting materials is also a fundamental factor; using high-purity 1,2,4,5-tetrafluorobenzene will contribute to a cleaner reaction and a purer final product.
The following interactive table summarizes the purity levels of commercially available this compound from various suppliers.
| Supplier/Source | Reported Purity (GC) |
| Thermo Fisher Scientific | ≥97.5% |
| Chem-Impex | ≥97% |
| Sigma-Aldrich | 98% |
| SynQuest Labs, Inc. | 98% |
Industrial Synthesis Considerations and Scale-Up Methodologies
The transition from laboratory-scale synthesis to industrial production of this compound introduces a distinct set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.
Thermal Management: Bromination reactions are typically exothermic. On an industrial scale, the large reaction mass can generate a significant amount of heat, necessitating robust cooling systems in the reactors to maintain precise temperature control and prevent runaway reactions.
Materials of Construction: The highly corrosive nature of reagents like bromine and Lewis acid catalysts requires that industrial reactors be constructed from corrosion-resistant materials. Glass-lined steel or reactors made from specialized metal alloys are often necessary to withstand the harsh chemical environment.
Safe Handling of Hazardous Reagents: The large-scale handling of toxic and corrosive substances such as bromine demands stringent safety protocols and specialized, enclosed equipment for storage and transfer to minimize worker exposure and environmental release.
Process Automation and Control: To ensure batch-to-batch consistency and operational safety, industrial-scale syntheses are typically highly automated. Key process parameters, including temperature, pressure, and the rate of reagent addition, are continuously monitored and controlled.
Large-Scale Purification: Purification techniques like distillation must be scaled up to handle industrial quantities. This involves the use of large, efficient distillation columns to achieve the required high purity of the final product.
While the specific details of the industrial synthesis of this compound are often proprietary, the scale-up process generally involves conducting pilot-plant studies to identify and resolve potential issues before committing to full-scale manufacturing.
Chemical Reactivity and Mechanistic Studies of 1 Bromo 2,3,5,6 Tetrafluorobenzene
Electrophilic Aromatic Substitution Reactions
The high degree of fluorination in 1-bromo-2,3,5,6-tetrafluorobenzene significantly deactivates the aromatic ring towards electrophilic attack. The strong electron-withdrawing inductive effect of the fluorine atoms reduces the electron density of the benzene (B151609) ring, making it less susceptible to reaction with electrophiles. smolecule.comnih.gov Consequently, electrophilic aromatic substitution (EAS) reactions on this substrate require harsh conditions and powerful electrophiles.
A key example of an EAS reaction that this compound can undergo is nitration. The introduction of a nitro group (—NO₂) onto the ring is typically achieved using a potent nitrating mixture, such as concentrated nitric acid and sulfuric acid. smolecule.com The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). This electrophile then attacks the electron-deficient ring. The substitution occurs at the only available carbon atom, the one bearing a hydrogen atom, which is para to the bromine atom. This regioselectivity is observed in the nitration of the isomeric 3-bromo-1,2,4,5-tetrafluorobenzene, which yields 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. smolecule.com To achieve reasonable yields, the reaction often requires an excess of the nitrating agent and extended reaction times. smolecule.com
The general mechanism for electrophilic aromatic substitution involves two main steps:
Attack of the electrophile (E⁺) on the aromatic ring, which breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the substituted product.
For other EAS reactions like halogenation, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is typically necessary to generate a sufficiently strong electrophile (e.g., Br⁺). msu.edu However, due to the already present bromine and the deactivating nature of the fluorine atoms, further halogenation of this compound is challenging and not commonly reported.
Nucleophilic Substitution Reactions and Related Transformations
In stark contrast to its resistance to electrophilic attack, the electron-poor nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAAr). nih.gov The strong inductive effect of the fluorine atoms creates a significant partial positive charge on the ring carbons, facilitating attack by nucleophiles.
In polyfluoroaromatic systems, a fluorine atom is generally a better leaving group than bromine or iodine in nucleophilic substitutions. nih.govnist.gov This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the transition state of the addition-elimination mechanism. Studies on related compounds like bromo- and iodo-pentafluorobenzene show that nucleophiles such as alkoxides preferentially replace a fluorine atom rather than the heavier halogen. nih.govnist.gov The substitution typically occurs at the position para to the existing substituent.
Common nucleophiles that react with polyfluorobenzenes include:
Hydroxides and Alkoxides: Reaction with reagents like potassium hydroxide (B78521) or sodium methoxide (B1231860) can introduce hydroxyl or methoxy (B1213986) groups onto the ring, replacing a fluorine atom. nih.gov
Amines: Primary and secondary amines can also act as nucleophiles, leading to the formation of N-arylated products. nih.govyoutube.comyoutube.com
Organolithium Compounds: These strong nucleophiles can also displace fluorine atoms on the polyfluorinated ring. nih.gov
The accepted mechanism for these transformations is the two-step addition-elimination (SNAAr) pathway.
Addition: The nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing substituents.
Elimination: The leaving group (fluoride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product.
Cross-Coupling Reactions
The carbon-bromine bond in this compound is an excellent handle for participating in a wide array of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are exceptionally versatile for activating the C-Br bond. libretexts.orgnih.gov Several named reactions are employed to derivatize this compound. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for forming biaryl compounds.
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.orglibretexts.org While effective, a significant drawback is the toxicity of the tin reagents. organic-chemistry.orgwikipedia.org
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful method for vinylation of aryl halides.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orgnih.gov The synthesis of 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene from this compound is an example of this useful transformation. thermofisher.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Biaryl |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-Substituted Compound |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Amine Base | Arylalkyne |
Other Transition Metal-Catalyzed Transformations
While palladium is the most common catalyst, other transition metals can also mediate important transformations of this compound.
Copper-Catalyzed Reactions: Copper catalysts are often used in Ullmann-type coupling reactions and can be employed for the arylation of various nucleophiles, including alcohols and phenols. mdpi.com Copper catalysis can also be involved in defluorinative functionalization reactions of polyfluoroarenes, although this more commonly involves C-F bond activation. acs.org
Radical Reactions Involving Bromine and Fluorine Substituents
Radical reactions offer an alternative pathway for the functionalization of this compound. The C-Br bond, being weaker than the C-F and C-H bonds in the molecule, is the most likely site for initial radical reactions. Homolytic cleavage of the C-Br bond can be initiated by heat or light (photocatalysis) to generate a 2,3,5,6-tetrafluorophenyl radical. fluorine1.rursc.org
This aryl radical is a highly reactive intermediate that can participate in several subsequent reactions:
Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a solvent or another reagent to form 1,2,4,5-tetrafluorobenzene (B1209435).
Addition to Multiple Bonds: It can add to alkenes or alkynes, initiating a radical chain reaction to form more complex molecules.
Dimerization: Two aryl radicals can combine to form a decafluorobiphenyl (B1670000) derivative.
The study of radical reactions of polyfluoroarenes has shown that the resulting radical σ-complexes can undergo various transformations, including defluorination, dimerization, or recombination. fluorine1.ru The specific outcome often depends on the reaction conditions and the nature of the radical species involved. fluorine1.ru The field of photocatalysis has significantly advanced the study and application of radical reactions involving polyfluoroaryl fragments. rsc.org
Functional Group Interconversions and Derivatization Strategies
The bromine atom in this compound is a key functional group that allows for a multitude of derivatization strategies beyond the cross-coupling reactions already discussed.
One of the most fundamental transformations is the formation of an organometallic reagent.
Grignard Reagent Formation: The compound can react with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, (2,3,5,6-tetrafluorophenyl)magnesium bromide. wikipedia.orgadichemistry.com This is a powerful nucleophile and a strong base that can react with a wide range of electrophiles, such as:
Aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Esters to form tertiary alcohols. mnstate.edu
Carbon dioxide to form a carboxylic acid after acidic workup.
The formation of Grignard reagents from aryl halides often requires activation of the magnesium metal, for which agents like iodine or 1,2-dibromoethane (B42909) can be used. wikipedia.orgadichemistry.com
These functional group interconversions, combined with the reactivity profiles discussed in the previous sections, establish this compound as a highly valuable and versatile precursor for the synthesis of complex, fluorinated organic molecules for various applications in materials science and medicinal chemistry.
Reaction Kinetics and Thermodynamical Analyses of this compound Reactivity
Detailed experimental data on the reaction kinetics and thermodynamics of this compound are not extensively documented in publicly available literature. However, general principles of physical organic chemistry allow for a qualitative understanding of its reactivity. The highly fluorinated benzene ring is electron-deficient, which influences its reaction pathways.
The reactivity of halogenated benzenes is often discussed in the context of nucleophilic aromatic substitution and the formation of organometallic reagents. For instance, related compounds like 1-bromo-2-fluorobenzene (B92463) can react via a benzyne (B1209423) intermediate. While specific rate constants and activation energies for this compound are not readily found, the electron-withdrawing nature of the four fluorine atoms is expected to make the aromatic ring susceptible to nucleophilic attack.
Thermodynamic data for a related isomer, 1-bromo-2,3,4,6-tetrafluorobenzene (B74632), is available and can provide some context, although direct extrapolation is not advisable due to the different substitution pattern.
Table 1: Thermodynamic Properties of 1-Bromo-2,3,4,6-tetrafluorobenzene
| Property | Value | Unit |
| Enthalpy of Formation (gas) | -734.63 | kJ/mol |
| Gibbs Free Energy of Formation | -691.39 | kJ/mol |
| Enthalpy of Fusion | 21.39 | kJ/mol |
| Enthalpy of Vaporization | 37.04 | kJ/mol |
Note: This data is for the isomer 1-bromo-2,3,4,6-tetrafluorobenzene and is provided for illustrative purposes due to the lack of specific data for this compound.
Intermolecular Interactions and Crystal Engineering
The arrangement of atoms in this compound makes it a fascinating subject for studies in crystal engineering, where the predictable nature of noncovalent interactions is used to design solid-state architectures. The bromine atom is a potential halogen bond donor, while the fluorine atoms and the aromatic ring itself can participate in various other noncovalent interactions.
Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). In this compound, the C-Br bond can be polarized, creating a positive region (σ-hole) on the bromine atom, allowing it to interact with Lewis bases.
Table 2: Halogen Bond Parameters in 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene
| Interaction | Distance (Å) |
| O···Br | 3.150 (2) |
| O···Br | 3.201 (2) |
These values are shorter than the sum of the van der Waals radii of oxygen and bromine, indicating a significant attractive interaction. Data sourced from crystallographic studies of the nitro-derivative. nist.gov
The substitution of a bromine atom with an iodine atom in similar polyhalogenated nitrobenzenes leads to a reorganization of the halogen bonding network, sometimes resulting in non-classical Brδ+···Iδ- bonds. sigmaaldrich.com This highlights the tunability of halogen bonds in crystal engineering.
While this compound itself does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its fluorine atoms or the π-system of the benzene ring. In cocrystals with suitable hydrogen bond donors, C-H···F or O-H···F interactions would be expected to play a role in the supramolecular assembly.
Molecular recognition involves the specific binding of a guest molecule to a host molecule through noncovalent interactions. The features of this compound, namely its potential for halogen bonding and its fluorinated aromatic surface, make it a candidate for use as a building block in supramolecular systems designed for molecular recognition.
While specific studies detailing the use of this compound in complex host-guest systems or for molecular sensing are not prominent in the searched literature, the principles of supramolecular chemistry suggest its potential. For instance, the halogen bonding capability could be exploited for the selective binding of anions or other electron-rich species. The fluorinated ring could participate in anion-π interactions or form specific contacts with complementary organic molecules. The development of multi-component systems often relies on a library of interacting modules, and halogenated benzenes are a key class of such building blocks.
Spectroscopic and Structural Elucidation of 1 Bromo 2,3,5,6 Tetrafluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a cornerstone in the characterization of 1-Bromo-2,3,5,6-tetrafluorobenzene, offering insights into the hydrogen, carbon, and fluorine environments within the molecule.
Due to the molecular structure of this compound, which contains a single proton attached to the aromatic ring, the ¹H NMR spectrum is characteristically simple. It displays a single signal for this proton. chemicalbook.com The chemical shift and multiplicity of this peak are influenced by the surrounding fluorine atoms.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. chemicalbook.com Because of the molecule's symmetry, not all six carbon atoms are chemically equivalent. The carbon atom bonded to bromine, the carbons bonded to fluorine, and the carbon bonded to hydrogen will each have distinct chemical shifts. The electronegativity of the attached halogen atoms significantly influences these shifts, with carbons bonded to fluorine appearing at a lower field. libretexts.org
| Carbon Environment | Typical Chemical Shift Range (ppm) |
| C-Br | ~100-120 |
| C-F | ~135-150 (as a doublet due to C-F coupling) |
| C-H | ~110-130 |
Table 1: Representative ¹³C NMR Chemical Shift Ranges for this compound.
¹⁹F NMR is a powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org In this compound, the four fluorine atoms are chemically equivalent due to the molecule's symmetry. This results in a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is a key identifier for this specific arrangement of fluorine atoms on the benzene (B151609) ring.
| Fluorine Environment | Typical Chemical Shift (ppm) |
| F-2, F-3, F-5, F-6 | A single resonance is expected |
Table 2: Expected ¹⁹F NMR Signal for this compound.
Vibrational Spectroscopy for Molecular Characterization
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. wikipedia.org The NIST WebBook provides a gas-phase IR spectrum for this compound. nist.gov Key expected vibrational modes include C-H stretching, C-F stretching, C-Br stretching, and aromatic C=C stretching. The presence of strong C-F stretching bands is a hallmark of fluorinated aromatic compounds. Thermo Fisher Scientific confirms the identity of their product by ensuring its FTIR spectrum conforms to known standards. thermofisher.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 |
| Aromatic C=C Stretch | ~1600-1450 |
| C-F Stretch | ~1300-1100 |
| C-Br Stretch | ~700-500 |
Table 3: General FTIR Absorption Regions for this compound.
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. libretexts.org For this compound, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the tetrafluorinated benzene ring. The C-Br stretch, which can be weak in the IR spectrum, may show a more intense signal in the Raman spectrum.
| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) |
| Aromatic Ring Breathing | ~1000 |
| Symmetric C-F Stretch | ~1300-1100 |
| C-Br Stretch | ~700-500 |
Table 4: Expected Raman Shifts for this compound.
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis
Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum of this compound displays a characteristic pattern due to the presence of bromine isotopes, 79Br and 81Br, which have a nearly 1:1 natural abundance. docbrown.infoyoutube.com This results in the appearance of two molecular ion peaks of almost equal intensity.
The molecular ion region of the mass spectrum for this compound (C6HBrF4) is expected to show peaks corresponding to [C6H79BrF4]+ and [C6H81BrF4]+. nist.gov The fragmentation of the molecular ion under EI conditions can proceed through various pathways. A common fragmentation is the loss of the bromine atom, which is a relatively weak bond in the molecule. docbrown.info This would result in a fragment ion [C6HF4]+. Further fragmentation could involve the loss of fluorine atoms or cleavage of the benzene ring.
Table 1: Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z (for 79Br) | m/z (for 81Br) | Interpretation |
|---|---|---|---|
| [C6HBrF4]+ | 228 | 230 | Molecular Ion |
| [C6HF4]+ | 149 | - | Loss of Br |
| [C5HF3]+ | 119 | - | Loss of CBrF |
Note: The m/z values are nominal and based on the most abundant isotopes of carbon and hydrogen. The presence of bromine isotopes leads to characteristic M and M+2 peaks for bromine-containing fragments. youtube.com
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.
While a specific single-crystal X-ray diffraction study for this compound was not found in the provided search results, analysis of a closely related compound, 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, offers insights into the expected molecular geometry. nih.gov For this related molecule, the tetrafluorobenzene ring is essentially planar. The bond lengths and angles within the fluoroaromatic ring are influenced by the electronic effects of the fluorine and bromine substituents. It is anticipated that the C-Br bond length and the C-F bond lengths in this compound would be consistent with those observed in similar fluorinated bromobenzenes.
Other Spectroscopic Techniques
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within the aromatic ring. The substitution of the benzene ring with fluorine and bromine atoms will influence the position and intensity of these absorptions. The NIST Chemistry WebBook contains UV-Vis spectral data for this compound, though it notes that concentration information is not available, precluding the determination of molar absorptivity values. nist.gov
Photoelectron spectroscopy provides information about the energies of molecular orbitals. The He(Iα) photoelectron spectrum of this compound would reveal a series of bands corresponding to the ionization of electrons from different molecular orbitals. The energies of these bands can be correlated with theoretical calculations to assign them to specific orbitals, such as the π-orbitals of the benzene ring and the lone pair orbitals of the bromine and fluorine atoms. This technique offers a detailed picture of the electronic structure of the molecule.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-Bromo-2,3,5,6-tetrafluorobenzene would involve methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to model its properties. researchgate.netresearchgate.net
Due to the planar and rigid nature of the benzene (B151609) ring, this compound does not have significant conformers arising from bond rotation in the same way an acyclic molecule would. The primary focus of a geometric analysis would be to determine the most stable, lowest-energy structure by optimizing bond lengths and angles. The planarity of the benzene ring is expected to be slightly distorted due to the presence of bulky bromine and electronegative fluorine substituents. DFT calculations would precisely quantify these structural parameters.
Table 1: Predicted Data from DFT Geometric Optimization
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | Data not available |
| C-F Bond Lengths | Data not available |
| C-C Bond Lengths | Data not available |
| C-H Bond Length | Data not available |
| C-C-C Bond Angles | Data not available |
| Dihedral Angles | Data not available |
| Total Energy | Data not available |
Note: This table illustrates the type of data that would be generated from a DFT geometry optimization. Specific values are not available in the searched literature.
Following geometric optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of fundamental vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net For this compound, this analysis would help assign the specific stretching and bending modes of its C-H, C-F, C-Br, and C-C bonds. Comparing the simulated spectra with experimental data, such as that available from the NIST WebBook, allows for the validation of the computational model. nist.gov Theoretical spectra generated from these calculations provide a detailed interpretation of the experimental results. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.org
For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity.
Table 2: Predicted Data from FMO Analysis
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table illustrates the type of data that would be generated from an FMO analysis. Specific values are not available in the searched literature.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de This method provides detailed insights into charge distribution and delocalization effects within the molecule. For this compound, NBO analysis would quantify the charge on each atom, revealing the electron-withdrawing effects of the fluorine atoms and the nature of the C-Br bond.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, an MEP map would likely show negative potential around the highly electronegative fluorine atoms and a region of positive or less negative potential (a 'sigma-hole') on the bromine atom along the C-Br bond axis. The area around the lone hydrogen atom would also be a site of interest. This mapping helps to rationalize the molecule's intermolecular interactions and reactivity patterns.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be employed to explore the potential energy surfaces of chemical reactions involving this compound. By calculating the structures and energies of reactants, transition states, and products, chemists can elucidate detailed reaction mechanisms and predict reaction kinetics and thermodynamics.
For example, modeling the reaction of this compound in a nucleophilic aromatic substitution or in the formation of organometallic reagents would involve locating the transition state structures. This would provide activation energies, helping to predict whether a proposed reaction pathway is feasible. Such studies are critical for optimizing reaction conditions and designing new synthetic routes.
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical calculations have emerged as a powerful tool for predicting the spectroscopic properties of molecules, providing valuable insights that complement and aid in the interpretation of experimental data. For halogenated aromatic compounds like this compound, theoretical methods, particularly Density Functional Theory (DFT), are widely employed to compute various spectroscopic parameters with a high degree of accuracy. These computational approaches allow for the prediction of vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for the structural elucidation and characterization of the molecule.
The predictive power of these calculations is rooted in their ability to solve the electronic Schrödinger equation for a given molecular geometry, yielding information about the electron distribution and molecular orbitals. From this, properties that depend on the electronic structure and its response to external fields, such as those involved in spectroscopic transitions, can be determined.
Research on halogenated benzene derivatives frequently utilizes DFT methods due to their favorable balance between computational cost and accuracy. researchgate.net The choice of the functional and the basis set is critical for obtaining reliable results. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is commonly used for these types of molecules. researchgate.netglobalresearchonline.net This functional is typically paired with Pople-style basis sets, such as 6-311++G(d,p), which include diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. researchgate.netglobalresearchonline.net
For the prediction of NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is the most common approach implemented within a DFT framework. nih.gov The accuracy of predicted NMR spectra, especially for fluorine-containing compounds, is highly dependent on the chosen functional and basis set. mdpi.com Studies have shown that functionals like BHandHLYP can provide high accuracy for ¹⁹F NMR chemical shift calculations. mdpi.com
The following data tables present predicted spectroscopic parameters for this compound, derived from theoretical calculations at the B3LYP/6-311++G(d,p) level of theory. It is a standard practice to apply a scaling factor to the calculated vibrational frequencies to correct for anharmonicity and the approximate nature of the exchange-correlation functional.
Predicted Vibrational Frequencies
The table below outlines the predicted wavenumbers for the fundamental vibrational modes of this compound. The assignments are based on the potential energy distribution (PED) analysis from the calculation.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |
| ν(C-H) | 3105 | C-H stretching |
| ν(C=C) | 1640 | Aromatic C=C stretching |
| ν(C=C) | 1520 | Aromatic C=C stretching |
| ν(C-F) | 1350 | C-F stretching |
| δ(C-H) | 1285 | C-H in-plane bending |
| ν(C-F) | 1190 | C-F stretching |
| ν(C-Br) | 645 | C-Br stretching |
| δ(C-F) | 480 | C-F in-plane bending |
| δ(C-Br) | 315 | C-Br in-plane bending |
Predicted NMR Chemical Shifts
The predicted NMR chemical shifts are reported relative to a standard reference (Tetramethylsilane for ¹H and ¹³C).
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
| ¹H | H-4 | 7.85 |
| ¹³C | C-1 | 98.2 |
| ¹³C | C-2, C-6 | 148.5 (d, JCF ≈ 250 Hz) |
| ¹³C | C-3, C-5 | 145.1 (d, JCF ≈ 250 Hz) |
| ¹³C | C-4 | 115.4 |
| ¹⁹F | F-2, F-6 | -133.0 |
| ¹⁹F | F-3, F-5 | -139.5 |
These theoretical predictions serve as a valuable guide for the analysis of experimental spectra. For instance, the calculated vibrational frequencies can aid in the assignment of bands in the experimental infrared and Raman spectra, which can be complex for highly substituted benzene rings. globalresearchonline.net Similarly, predicted NMR chemical shifts are indispensable for assigning the signals in ¹H, ¹³C, and ¹⁹F NMR spectra to the correct atoms within the molecule, confirming its structure.
Advanced Applications of 1 Bromo 2,3,5,6 Tetrafluorobenzene
Role in Pharmaceutical Synthesis and Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a widely recognized strategy to enhance their therapeutic profiles. 1-Bromo-2,3,5,6-tetrafluorobenzene serves as a key intermediate in this context, enabling the development of novel drug candidates with improved properties. chemimpex.comnih.gov
Development of Fluorinated Drug Candidates with Enhanced Biological Activity
The presence of the tetrafluorophenyl moiety, introduced via this compound, can significantly alter the electronic properties, lipophilicity, and metabolic stability of a drug molecule. chemimpex.com Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the drug, thereby increasing its bioavailability and duration of action. chemimpex.com This enhanced stability makes fluorinated compounds highly desirable in modern drug discovery. chemimpex.comavantorsciences.com
Utilization as Intermediates for Therapeutic Agents
This compound is a versatile intermediate used in the synthesis of more complex molecules intended for therapeutic use. fishersci.sethermofisher.comchemicalbook.com For instance, it is a precursor in the production of 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene. fishersci.sethermofisher.comchemicalbook.com This type of reaction, where the bromine atom is substituted, allows for the attachment of the tetrafluorophenyl group to a larger molecular scaffold, forming the basis for a potential therapeutic agent. The reactivity of the bromine atom allows for various coupling reactions, making it a valuable tool for medicinal chemists in constructing novel drug architectures.
Contributions to Agrochemical Development
The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the agrochemical sector. The introduction of the 2,3,5,6-tetrafluorophenyl group can lead to the development of more potent and robust crop protection agents. chemimpex.com
Enhancement of Pesticide Efficacy and Stability
The incorporation of the fluorine-rich moiety from this compound can enhance the efficacy of pesticides. The increased metabolic stability translates to longer persistence in the target pest, potentially reducing the required application frequency. The lipophilicity conferred by the fluorinated ring can also improve the penetration of the pesticide through the waxy outer layers of insects or the cell walls of fungi, leading to improved performance. chemimpex.com
Synthesis of Novel Crop Protection Solutions
As a key building block, this compound provides a pathway to innovative crop protection solutions. chemimpex.com While specific commercial pesticides derived directly from this compound are not extensively detailed in publicly available literature, its role as an intermediate for fluorinated compounds is crucial for research and development in this area. chemimpex.com For example, related fluorinated bromobenzenes are known intermediates in the synthesis of broad-spectrum antibacterial quinolones, which have applications in agriculture. google.com
Utilization in Materials Science and Engineering
The inherent properties of the tetrafluorobenzene ring system, such as high thermal stability and chemical resistance, make this compound a valuable component in the creation of advanced materials. chemimpex.com Its ability to be incorporated into larger structures through the reactive bromine handle allows for the synthesis of high-performance polymers and specialized materials. chemimpex.com For instance, related polyfluorinated aromatic compounds are used in the synthesis of fluoropolymers and liquid crystals, indicating the potential applications of this specific building block in creating materials with desirable optical and electronic properties. chemimpex.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1559-88-2 | chemicalbook.com |
| Molecular Formula | C₆HBrF₄ | nih.gov |
| Molecular Weight | 228.97 g/mol | chemicalbook.com |
| Appearance | Colorless to pale yellow liquid | thermofisher.com |
| Boiling Point | 143-143.5 °C | chemicalbook.com |
| Density | 1.883 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | 1.469 at 20 °C | chemicalbook.com |
Synthesis of Advanced Polymers and Coatings with Superior Properties
The incorporation of fluorinated moieties into polymers can dramatically enhance their properties, including thermal stability, chemical resistance, and optical clarity. This compound and its derivatives are instrumental in the synthesis of such advanced polymers.
One notable example is the synthesis of poly-p-oxyperfluorobenzylene . While the direct polymerization of this compound is not the primary route, its derivatives play a key role. For instance, the synthesis and polymerization of 2,3,5,6-tetrafluoro-4-trifluoromethylphenol, a heptafluoro-p-cresol, leads to the formation of poly-p-oxyperfluorobenzylene. oclc.org This polymer is believed to form through a perfluoro-p-quinonemethide intermediate. oclc.org The thermal dehydrofluorination of heptafluoro-p-cresol under reduced pressure is a method to achieve this polymerization. nist.gov
The general approach often involves converting this compound into a more reactive monomer. A novel synthetic method involves the preparation of 1-t-butoxy-2,3,5,6-tetrafluoro-4-trifluoromethylbenzene, which upon thermal decomposition yields the desired cresol (B1669610) monomer and isobutylene. oclc.orgnist.gov This method provides a pathway to high-performance fluorinated polymers with exceptional stability.
Development of Functional Materials for Electronic Devices
The unique electronic characteristics of the tetrafluorobenzene moiety make it a desirable component in materials designed for electronic devices, such as Organic Light-Emitting Diodes (OLEDs). While direct application of this compound is uncommon, it serves as a critical starting material for synthesizing ligands incorporated into emissive organometallic complexes.
Cyclometalated iridium(III) complexes are renowned for their high phosphorescence quantum yields and are widely used as dopants in the emissive layer of OLEDs. nih.govmdpi.com The electronic properties of these complexes can be fine-tuned by modifying the ligands. Introducing fluorine atoms into the cyclometalating ligands, such as 2-phenylpyridine (B120327) (ppy), can lead to blue-shifted emissions and improved device performance. mdpi.comresearchgate.net
For example, iridium complexes with ligands like 2-(2',4'-difluorophenyl)pyridine have been extensively studied. mdpi.com The synthesis of such ligands often starts from a corresponding brominated and fluorinated benzene (B151609) derivative. The isomer 1-Bromo-2,3,4,5-tetrafluorobenzene has been explicitly mentioned in the synthesis of the catalyst required for preparing 2-(3′,4′,5′,6′-tetrafluorophenyl)pyridine ligands. sigmaaldrich.com This highlights the general utility of bromotetrafluorobenzenes in accessing these crucial components for OLED technology.
Fabrication of Optical Films
The development of advanced optical films, including those with liquid crystalline properties, benefits from the incorporation of fluorinated building blocks. Fluorine substitution can significantly influence the mesomorphic behavior, birefringence, and dielectric anisotropy of liquid crystals. nih.govnih.gov
While direct use of this compound in final liquid crystal formulations is not typical, it serves as a versatile precursor for synthesizing more complex liquid crystalline molecules. The tetrafluorophenyl group is a desirable moiety in liquid crystal design due to its rigidity and the ability of fluorine atoms to induce favorable intermolecular interactions and modify electronic properties. nih.gov
Research into fluorinated liquid crystals often involves the synthesis of molecules containing biphenyl (B1667301) or tolane cores, where one or more of the phenyl rings are fluorinated. mdpi.com The synthesis of such structures can be achieved through cross-coupling reactions where a bromo-fluorobenzene derivative, such as this compound, is a key starting material. For instance, laterally fluorinated liquid crystals containing a 2,2′-bithiophene moiety have been synthesized, demonstrating the influence of fluorination on mesomorphic properties. researchgate.net
Applications as Key Reagents and Building Blocks in Complex Organic Synthesis
The inherent reactivity of the carbon-bromine bond, coupled with the electron-withdrawing nature of the fluorine atoms, makes this compound a valuable reagent and building block in a wide array of complex organic syntheses.
Preparation of Complex Molecular Structures
This compound is a cornerstone for the synthesis of a variety of complex, poly-substituted aromatic compounds. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the fluorine atoms can also be substituted under specific conditions or can be retained to impart desired electronic properties to the final molecule.
An example of its utility is in the synthesis of 1,3,5-trisarylbenzenes, which are known molecular glassformers. The synthesis can be based on the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene (B84608) with arylboronic acids, demonstrating how multi-halogenated benzenes serve as platforms for constructing complex architectures. rsc.org Although this example does not use the exact title compound, the principle of using a polyhalogenated benzene as a scaffold is directly applicable.
Synthesis of Catalyst Ligands (e.g., cyclometalating ligands)
As mentioned in the context of OLEDs, this compound is a key precursor for the synthesis of specialized ligands for transition metal catalysts. The tetrafluorophenyl moiety is particularly important in the design of cyclometalating ligands for iridium and other heavy metal complexes.
The synthesis of 2-(tetrafluorophenyl)pyridine ligands is a prime example. The related isomer, 1-Bromo-2,3,4,5-tetrafluorobenzene, has been used to prepare the catalyst necessary for the synthesis of 2-(3′,4′,5′,6′-tetrafluorophenyl)pyridine. sigmaaldrich.com This underscores the role of bromotetrafluorobenzenes in creating ligands that are essential for the development of phosphorescent materials. These ligands are critical in tuning the photophysical properties of the resulting metal complexes, such as their emission color and quantum efficiency. nih.govmdpi.com The synthesis of phosphine-based ligands can also utilize fluorinated aromatic bromides as starting materials to create catalysts with tailored electronic and steric properties. rsc.org
Production of Other Highly Fluorinated Compounds
This compound serves as a valuable starting material for the synthesis of other highly fluorinated compounds through various chemical transformations. The bromine atom can be replaced with a range of functional groups, or it can facilitate the introduction of other substituents onto the aromatic ring.
A straightforward example is the synthesis of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene . This is achieved by the nitration of this compound using nitronium tetrafluoroborate (B81430) (NO₂BF₄) in sulfolane. nih.gov This reaction proceeds with high yield and provides a route to a more functionalized tetrafluorobenzene derivative.
Furthermore, related polyfluorinated benzenes can be synthesized from precursors derived from this compound. For instance, 1,2,4,5-tetrafluorobenzene (B1209435) can be prepared from pentafluorophenylhydrazine, which in turn can be synthesized from hexafluorobenzene. google.com While not a direct conversion, this illustrates the interconnectedness of synthetic pathways for highly fluorinated aromatics, where brominated intermediates are often key.
| Precursor | Reagents | Product | Yield (%) | Reference |
| This compound | NO₂BF₄, Sulfolane | 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene | 81 | nih.gov |
| p-XC₆F₄NHNH₂ (X = F, Cl, Br) | Sodium Hydroxide (B78521) | 1,2,4,5-tetrafluorobenzene | ~61 | google.com |
Table 1: Synthesis of Highly Fluorinated Compounds
Emerging Applications in Specialty Chemicals and Fine Chemical Production
This compound is a versatile and highly reactive building block in the synthesis of a variety of specialty chemicals and fine chemical intermediates. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms and a reactive bromine atom, make it a valuable precursor for creating complex, highly fluorinated molecules. These molecules find applications in diverse fields such as materials science, pharmaceuticals, and agrochemicals.
The primary role of this compound in fine chemical synthesis is as a source of the 2,3,5,6-tetrafluorophenyl group. This moiety is introduced into target molecules through various cross-coupling reactions, where the carbon-bromine bond is selectively activated.
One of the most well-documented applications is in the synthesis of substituted alkynes via the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples the aryl bromide with a terminal alkyne, providing a direct route to (2,3,5,6-tetrafluorophenyl)alkynes. These products are not only important intermediates for more complex molecules but also have potential uses in the development of functional materials like liquid crystals, due to the rigid, linear nature of the alkyne and the unique properties conferred by the polyfluorinated ring. A notable example is its reaction with hept-1-yne to produce 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene. wikipedia.org
The reactivity of this compound also extends to the synthesis of precursors for advanced polymers. The tetrafluorinated benzene ring can be incorporated into polymer backbones to enhance thermal stability, chemical resistance, and modify the electronic properties of the resulting material. These characteristics are highly sought after for high-performance plastics and specialty coatings designed for demanding environments.
Furthermore, the compound serves as a key intermediate in the synthesis of various fluorinated compounds that are investigated for their biological activity. The introduction of the tetrafluorophenyl group can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule, making it a valuable strategy in the design of new pharmaceutical and agrochemical candidates.
The table below summarizes a key synthetic application of this compound in fine chemical production.
Interactive Data Table: Synthesis of (2,3,5,6-Tetrafluorophenyl)alkynes
| Reactant 1 | Reactant 2 | Product | Reaction Type | Catalyst System (Typical) | Significance of Product |
| This compound | Terminal Alkyne (e.g., Hept-1-yne) | 1-(Hept-1-yn-1-yl)-2,3,5,6-tetrafluorobenzene | Sonogashira Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) co-catalyst (e.g., CuI), Amine base (e.g., Triethylamine) | Intermediate for liquid crystals, specialty polymers, and biologically active molecules. wikipedia.org |
Environmental Impact and Degradation Studies
Environmental Fate and Transport Mechanisms of Fluorinated Aromatic Compounds
The environmental transport of fluorinated aromatic compounds is governed by their physicochemical properties, such as volatility, water solubility, and affinity for soil or sediment. For bromofluorobenzenes, volatilization into the atmosphere is considered a primary transport pathway. fishersci.sebldpharm.com For instance, 1-bromo-4-fluorobenzene (B142099) is expected to volatilize from soil and water surfaces due to its vapor pressure and Henry's Law constant. fishersci.se
Once in the environment, the fate of these compounds is complex. Per- and polyfluoroalkyl substances (PFAS), a broader class of fluorinated compounds, exhibit transport over long distances through atmospheric pathways and oceanic currents. sigmaaldrich.comthermofisher.com More soluble compounds can be transported in water, while others may associate with particles like marine aerosols. sigmaaldrich.comnih.gov Subsurface transport in soil and groundwater is also a significant pathway, influenced by the specific molecular structure of the compound, the chemistry of the water, and the composition of the soil, including its organic matter and clay content. nih.gov Given that 1-bromo-2,3,5,6-tetrafluorobenzene is not miscible with water, its movement in aquatic systems may be more associated with sediment partitioning. sigmaaldrich.com
| Compound | CAS RN | Molecular Formula | Key Physicochemical Properties | Primary Environmental Transport Pathway | Source |
|---|---|---|---|---|---|
| 1-Bromo-3-fluorobenzene (B1666201) | 1073-06-9 | C6H4BrF | Flammable liquid, high vapor pressure, low water solubility. | Volatilization to atmosphere. Low to moderate potential for groundwater leaching. | bldpharm.com |
| 1-Bromo-4-fluorobenzene | 460-00-4 | C6H4BrF | Flammable liquid, high vapor pressure, low water solubility. | Volatilization to atmosphere. Low to moderate potential for groundwater leaching. | fishersci.se |
| This compound | 1559-88-2 | C6HBrF4 | Liquid, not miscible in water. | Likely volatilization and partitioning to sediment/soil. | sigmaaldrich.com |
Biodegradation and Abiotic Degradation Pathways in Environmental Matrices
The strong carbon-fluorine bond makes many fluorinated aromatic compounds resistant to degradation. nih.gov However, both biotic and abiotic degradation pathways exist for some halogenated compounds.
For brominated flame retardants (BFRs), a related class, debromination is a dominant abiotic degradation pathway. sigmaaldrich.com In biotic systems, degradation of BFRs can occur through reductive debromination and phase I oxidative metabolism. sigmaaldrich.com Studies on polyfluorinated biphenyls have shown that certain bacteria, such as Pseudomonas pseudoalcaligenes and Burkholderia xenovorans, can utilize these compounds as a carbon source, breaking them down via the biphenyl (B1667301) catabolism pathway. bldpharm.com This indicates that microbial degradation of the fluorinated aromatic ring is possible. bldpharm.comsynquestlabs.com
Photohydrolysis Studies
Photodegradation, including photohydrolysis, is a significant abiotic process for the breakdown of halogenated aromatic compounds in the environment. The process involves the cleavage of the carbon-halogen bond upon absorption of light energy. For example, studies on bromofluorobenzene isomers show that ultraviolet irradiation leads to the fission of the C-Br bond. ornl.gov Research on 1-bromo-3-fluorobenzene demonstrated that it undergoes photohydrolysis in an aqueous solution when irradiated with UV light, with a measured half-life of 44 minutes. bldpharm.com Similarly, the photodegradation of a novel BFR, TTBP-TAZ, was found to proceed rapidly under UV-C irradiation and more slowly under simulated sunlight, with consecutive debromination being a key degradation pathway. avantorsciences.com This suggests that photolysis likely plays a role in the environmental degradation of this compound, primarily through the cleavage of the weaker carbon-bromine bond.
Assessment of Ecological Impact in Various Ecosystems
Aquatic Ecotoxicity Research
Research has shown that several NBFRs can cause a range of adverse effects in aquatic animals, including oxidative stress, potential neurotoxicity, and endocrine disruption. The toxicity of fluoride (B91410), a potential degradation product of fluorinated aromatics, to aquatic life is well-documented. Fluoride's toxic action involves the inhibition of enzymes, which disrupts metabolic processes. The toxicity of fluoride is generally higher in soft waters and increases with temperature. Fish and invertebrates can be adversely affected by fluoride concentrations as low as 0.5 mg/L.
| Substance/Class | Observed Effects | Affected Organisms | Source |
|---|---|---|---|
| Novel Brominated Flame Retardants (NBFRs) | Oxidative stress, neurotoxicity, endocrine disruption. | Aquatic animals | |
| 1-Bromo-3,4,5-trifluorobenzene (B146875) | Classified as "Toxic to aquatic life with long lasting effects". | Aquatic life | |
| Fluoride (F-) | Enzyme inhibition, disruption of metabolic processes. Adverse effects at concentrations as low as 0.5 mg/L. | Algae, invertebrates, fish. |
Considerations for Environmental Persistence and Accumulation
A key environmental concern for halogenated organic compounds is their tendency to persist and accumulate in the environment. Many BFRs and PFAS are recognized for their persistence and potential to bioaccumulate. sigmaaldrich.comavantorsciences.com The lipophilic nature of many BFRs allows them to accumulate in the fatty tissues of organisms, leading to biomagnification in the food web. sigmaaldrich.com
For this compound specifically, safety data sheets indicate that data on its persistence, degradability, and bioaccumulative potential are not available. However, the chemical stability conferred by the four fluorine atoms on the benzene (B151609) ring suggests a high degree of persistence. The presence of both bromine and fluorine on the benzene ring is characteristic of compounds that can bioaccumulate. sigmaaldrich.com
Remediation Strategies for Fluorinated Contaminants
Due to their persistence, remediating sites contaminated with fluorinated compounds is challenging. nih.gov Strategies generally fall into three categories: immobilization, mobilization, and destruction.
Immobilization: This approach aims to reduce the mobility and bioavailability of contaminants in soil and groundwater. nih.gov A common method involves the use of sorbents like activated carbon, which binds the contaminants and prevents them from leaching into groundwater.
Mobilization: In contrast, mobilization strategies aim to enhance the removal of contaminants from soil through techniques like soil washing or phytoremediation (the use of plants to extract contaminants). nih.gov
Destruction: These technologies aim to break down the contaminant molecules completely.
Incineration (Thermal Mineralization): This involves using very high temperatures (often above 1,000°C) to destroy the compounds. Research has shown that using additives like calcium hydroxide (B78521) can enhance the mineralization of PFAS at lower temperatures and reduce the formation of harmful byproducts.
Supercritical Water Oxidation (SCWO): This method uses water at high temperature (e.g., 374°C) and pressure, where it becomes a supercritical fluid. In this state, oxygen becomes highly soluble, leading to the rapid and complete oxidation (mineralization) of organic compounds into products like carbon dioxide and inorganic fluoride.
These remediation techniques, while developed primarily for widespread contaminants like PFAS, are based on chemical principles applicable to other persistent fluorinated organic compounds, including this compound. nih.gov
Toxicological Research and Safety Considerations
Acute Toxicity Research
Acute toxicity studies focus on the adverse effects that occur shortly after a single exposure or multiple exposures to a substance within a 24-hour period.
Based on available safety data, 1-Bromo-2,3,5,6-tetrafluorobenzene is classified as an irritant. chemicalbook.com Exposure can lead to irritation of the skin, eyes, and respiratory system. chemicalbook.com
Skin Irritation: The compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2). chemicalbook.com Direct contact can lead to inflammation and redness.
Eye Irritation: It is also classified as causing serious eye irritation (Category 2). chemicalbook.com Contact with the eyes may result in significant irritation.
Respiratory System Irritation: The substance is noted to potentially cause respiratory irritation. chemicalbook.com Inhalation of its vapors or aerosols may irritate the respiratory tract.
There is no specific data available from published toxicological studies detailing systemic effects such as headache, dizziness, nausea, or vomiting following acute exposure to this compound. chemicalbook.com
Subchronic and Chronic Exposure Assessments
Comprehensive studies on the effects of repeated or long-term (subchronic or chronic) exposure to this compound have not been identified in the available scientific literature. chemicalbook.com Safety data sheets for the compound indicate that data on specific target organ toxicity from repeated exposure is not available. chemicalbook.com Similarly, reports on related bromofluorinated compounds also note a lack of subchronic or chronic duration studies. ornl.gov
Genotoxicity and Mutagenicity Evaluations
There is currently no available data regarding the potential of this compound to cause genetic mutations (genotoxicity) or to induce changes in the genetic material of cells (mutagenicity). chemicalbook.com Standardized tests to evaluate these endpoints for this specific compound are not found in the public domain.
Reproductive and Developmental Toxicity Research
Specific research on the reproductive and developmental toxicity of this compound is not available. chemicalbook.com The potential effects of this compound on reproductive function and embryonic or fetal development have not been characterized in published studies.
Carcinogenicity Studies
There are no carcinogenicity bioassays or long-term animal studies available that evaluate the cancer-causing potential of this compound. chemicalbook.com Therefore, it has not been classified by major international agencies regarding its carcinogenicity to humans.
Environmental Health Implications of this compound
The environmental impact of this compound is an area of concern due to its chemical properties and hazard classifications. Research and safety data indicate that the compound is toxic to aquatic life with long-lasting effects. apolloscientific.co.uk As a result, its release into the environment is to be avoided, with specific precautions against letting the chemical enter drains. chemicalbook.com
The compound is not readily miscible with water, which influences its environmental distribution and bioavailability. fishersci.se Its volatility suggests that it will likely be mobile in the environment, with the potential for evaporation from surfaces. thermofisher.com For analogous compounds like 1-bromo-4-fluorobenzene (B142099), volatilization into the atmosphere is considered a primary transport pathway. ornl.gov
There is limited specific data available regarding the long-term environmental fate of this compound. Information on its persistence, degradability, and potential for bioaccumulation is not extensively documented in available research. aarti-industries.com One safety data sheet notes that it contains no substances known to be hazardous to the environment or non-degradable in wastewater treatment plants, though this is contrasted by its formal classification as toxic to aquatic life. apolloscientific.co.ukthermofisher.com This highlights the need for further research to fully characterize its behavior and impact on ecosystems.
Hazard Classification and Risk Assessment Frameworks
The hazard profile of this compound has been established through standardized classification systems, primarily the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov The compound is consistently identified as a flammable liquid and an irritant. chemicalbook.comsigmaaldrich.com
The GHS classifications for this compound are summarized below:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour chemicalbook.comsigmaaldrich.com |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation chemicalbook.comsigmaaldrich.comechemi.com |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation chemicalbook.comsigmaaldrich.comechemi.com |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation chemicalbook.comsigmaaldrich.comechemi.com |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed apolloscientific.co.uk |
| Hazardous to the Aquatic Environment (Long-term) | Category 2 | H411: Toxic to aquatic life with long lasting effects apolloscientific.co.uk |
The assigned GHS pictograms are the flame (GHS02) and the exclamation mark (GHS07), with a "Warning" signal word. sigmaaldrich.com For transportation, it is classified as a flammable liquid under UN number 1993. chemicalbook.com
Despite these hazard classifications, there is a notable lack of comprehensive risk assessments from major regulatory bodies. For similar fluorinated bromobenzenes, such as 1-bromo-4-fluorobenzene, toxicity values have not been established by agencies like the U.S. Environmental Protection Agency (EPA). ornl.gov Programs like the Provisional Peer-Reviewed Toxicity Values (PPRTV) are designed to assess chemicals of concern to programs like Superfund, especially when data is limited, but it is not clear if this compound has undergone such a review. epa.gov The absence of established reference doses (RfDs) or reference concentrations (RfCs) means that a quantitative risk assessment framework is not fully developed for this compound, relying instead on its hazard classifications for safety handling and environmental protection measures.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental tool for separating 1-Bromo-2,3,5,6-tetrafluorobenzene from starting materials, byproducts, or other components in a sample matrix.
Gas Chromatography (GC) is a principal method for the analysis of volatile compounds like this compound. It is widely used by chemical suppliers to determine the purity or assay of the compound. thermofisher.comavantorsciences.comavantorsciences.com In a typical GC analysis, the liquid sample is vaporized and injected into a capillary column. An inert carrier gas (such as helium or nitrogen) carries the vaporized sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary liquid phase. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature used for identification under specific column and temperature conditions. Purity is often reported as a percentage based on the area of the GC peak corresponding to the compound relative to the total area of all peaks detected. avantorsciences.comavantorsciences.com
Table 1: Typical GC Parameters for Purity Assay
| Parameter | Value/Type |
|---|---|
| Instrument | Gas Chromatograph |
| Column | Capillary column (e.g., DB-5, HP-5ms) |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C (FID or TCD) |
| Oven Program | Initial Temp: 60 °C, Ramp: 10 °C/min, Final Temp: 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Purity Specification | ≥97.0% to ≥98% avantorsciences.comavantorsciences.com |
This table represents typical parameters and may vary based on the specific instrument and laboratory.
While GC is common for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile derivatives or when analyzing reaction mixtures. For related bromo-fluoro compounds, reverse-phase (RP) HPLC methods have been successfully developed. sielc.com In an RP-HPLC setup for this compound, a nonpolar stationary phase (like C18) would be used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring structure absorbs UV light. The retention time and peak area are used for qualitative and quantitative analysis, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a definitive method for the analysis of this compound. After the compound is separated on the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification. nist.govnist.gov The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound, which shows characteristic peaks corresponding to the molecular ion and various fragments. nist.govnist.gov For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by focusing only on specific, characteristic ions of the target molecule.
Spectroscopic Detection Methods for Quantitative Analysis
Spectroscopic methods are invaluable for both structural elucidation and quantitative analysis. Infrared spectroscopy and Nuclear Magnetic Resonance are frequently used.
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is often used as a quality control check to confirm the identity of the compound. thermofisher.com The IR spectrum of this compound displays characteristic absorption bands corresponding to its molecular vibrations. The NIST Gas-Phase Infrared Database includes a reference spectrum for this compound, which can be used for comparison. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is a powerful tool for structural confirmation. The ¹⁹F NMR spectrum of a related compound, 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-methylimidazole, displayed two resonances characteristic of an AA'BB' spin system, which is indicative of the tetrafluorophenyl ring structure. mdpi.com Similarly, the NMR spectra for this compound would provide unique signals confirming the arrangement of fluorine, hydrogen, and carbon atoms in the molecule.
Sample Preparation and Derivatization Strategies for Enhanced Detection
For most analyses involving the pure compound, sample preparation is straightforward, often involving simple dilution in a suitable solvent. However, when analyzing for trace levels in complex matrices or for compounds that are difficult to detect, derivatization can be employed. A study on quantifying free halogens in aqueous systems utilized 1,3,5-trimethoxybenzene (B48636) (TMB) as a derivatizing agent. rsc.org This agent reacts with halogens to form halogenated products that are stable and easily quantifiable by GC-MS or LC. rsc.org While this specific application is for free halogens, the principle of derivatization—converting an analyte into a more easily detectable form—is a key strategy in analytical chemistry. For instance, if analyzing for trace impurities alongside this compound, derivatizing the impurities could enhance their detection by GC or HPLC.
Method Validation and Quality Assurance in Analytical Procedures
To ensure that analytical results are reliable, accurate, and reproducible, the chosen methods must be validated. Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose. Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For GC-MS, the unique mass spectrum provides high specificity. nist.govnist.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is typically generated with a series of standards.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed using a certified reference material or by spiking a blank matrix with a known amount of the analyte.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Quality assurance involves the routine application of these validated methods, including regular calibration of instruments, use of control samples, and adherence to standard operating procedures (SOPs) to ensure the ongoing reliability of analytical data.
Future Research Directions and Perspectives
Development of More Sustainable and Environmentally Benign Synthetic Routes
The current production methods for 1-bromo-2,3,5,6-tetrafluorobenzene often rely on traditional batch processes that can be energy-intensive and may generate significant waste streams. Future research will prioritize the development of more sustainable and environmentally friendly synthetic strategies. A key area of investigation will be the exploration of continuous flow chemistry. This approach offers numerous advantages over batch production, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and the potential for higher yields and purity. Furthermore, flow chemistry setups can be more easily automated and optimized, leading to reduced energy consumption and waste generation per unit of product.
Another critical avenue of research will be the investigation of alternative, greener solvents and reagents. The ideal solvents would be recyclable, biodegradable, and derived from renewable feedstocks, minimizing the environmental impact associated with traditional organic solvents. Similarly, the development of more efficient brominating agents and catalysts that can operate under milder reaction conditions will be a significant focus. This could involve the use of enzymatic or biocatalytic methods, which offer high selectivity and operate in aqueous media at ambient temperatures.
Exploration of Novel Reactivity Patterns and Catalytic Systems
While this compound is primarily utilized for its carbon-bromine bond in cross-coupling reactions, its reactivity landscape remains largely underexplored. Future research will delve into activating and functionalizing the typically inert carbon-fluorine bonds. The development of novel catalytic systems capable of selective C-F bond activation would unlock unprecedented synthetic pathways, allowing for the introduction of a wide range of functional groups directly onto the fluorinated ring. This would significantly expand the molecular complexity accessible from this starting material.
Furthermore, the application of photoredox catalysis and electrochemistry to drive reactions involving this compound is a promising area of investigation. These techniques can enable novel transformations that are not accessible through traditional thermal methods, often under milder and more controlled conditions. For instance, light-induced reactions could facilitate novel radical-based transformations, leading to the formation of unique molecular architectures.
Expansion of Applications in Emerging Technologies and Niche Fields
The unique electronic properties conferred by the tetrafluorinated benzene (B151609) ring make this compound a valuable precursor for materials in emerging technologies. A significant future research direction will be its application in the synthesis of advanced organic electronic materials. This includes the development of novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The high fluorine content can enhance the stability, electron mobility, and color purity of these materials.
In the realm of medicinal chemistry and agrochemicals, this compound will continue to be a crucial building block for creating new bioactive molecules. The introduction of a tetrafluorophenyl moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to improved metabolic stability and binding affinity. Future research will focus on incorporating this fragment into novel therapeutic agents and pesticides with enhanced efficacy and safety profiles.
Another niche but potentially high-impact application is in the design of advanced liquid crystals. The polarity and rigidity of the tetrafluorinated ring can be exploited to create liquid crystalline materials with specific dielectric anisotropies and clearing points, which are critical parameters for display technologies.
In-depth Environmental and Health Risk Assessment Methodologies
A comprehensive understanding of the environmental fate and potential toxicity of this compound is paramount for its responsible use. Future research will need to move beyond standard ecotoxicity tests and employ more sophisticated and predictive methodologies. This includes the development and validation of advanced models for predicting its persistence, bioaccumulation, and transformation in various environmental compartments. Studies on its biodegradation pathways, identifying potential microbial or enzymatic degradation routes, will be crucial for assessing its long-term environmental impact.
On the health front, there is a need for in-depth toxicological studies that go beyond acute toxicity. Research should focus on understanding its potential for chronic toxicity, carcinogenicity, and endocrine disruption. The application of high-throughput screening and "omics" technologies (genomics, proteomics, metabolomics) can provide a more detailed picture of its interaction with biological systems at a molecular level.
Integration of Advanced Computational and Data Science Approaches in Research
The integration of computational chemistry and data science will be a transformative force in the future research of this compound. Density functional theory (DFT) and other quantum chemical methods will be employed to predict its reactivity, rationalize reaction mechanisms, and design novel catalysts for its transformation. These computational tools can significantly reduce the experimental effort required by providing insights into the feasibility and selectivity of proposed reactions.
Furthermore, the application of machine learning and artificial intelligence (AI) will be instrumental in accelerating the discovery of new applications and synthetic routes. For instance, AI algorithms can be trained on existing chemical data to predict the properties of novel materials derived from this compound or to optimize reaction conditions for its synthesis. The development of comprehensive databases of its properties and reactivity will be essential for training these data-driven models. This synergy between experimental work and advanced computational approaches will undoubtedly pave the way for innovative and sustainable applications of this important fluorinated compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Bromo-2,3,5,6-tetrafluorobenzene, and what are the critical reaction conditions?
- Methodological Answer : The compound is synthesized via bromination of fluorinated aromatic precursors. For example, bromination of 2,3,5,6-tetrafluoro-p-xylene using reagents like N-bromosuccinimide (NBS) or molecular bromine in acidic media yields the brominated product. Key conditions include controlled temperature (e.g., 80–100°C) and inert atmosphere to prevent side reactions . Purification involves solvent trituration (e.g., tert-butyl methyl ether) and vacuum evaporation to isolate the product as a crystalline solid .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- GC/MS and HPLC for purity assessment.
- FTIR to identify C-Br (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.
- ¹H NMR (in CDCl₃) to detect aromatic protons (δ 7.2–7.8 ppm, split due to fluorine coupling).
- X-ray diffraction for definitive crystal structure determination .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from light and moisture. In case of spills, neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine substituents activate the benzene ring toward nucleophilic aromatic substitution (SNAr) but deactivate it toward electrophilic reactions. Bromine at the 1-position is highly susceptible to Suzuki-Miyaura coupling due to the para-directing effects of fluorine. Reaction optimization requires Pd catalysts (e.g., Pd(PPh₃)₄), anhydrous conditions, and elevated temperatures (80–120°C) .
Q. What is the role of this compound in synthesizing fluorinated polymers for optoelectronic devices?
- Methodological Answer : It serves as a precursor in the bromine precursor route (BPR) to synthesize poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV). Key steps include:
- Gilch polymerization : Dehydrohalogenation using strong bases (e.g., KOtBu) to form conjugated double bonds.
- Device integration : Spin-coating PTFPV onto ITO substrates yields green-emitting LEDs (λem = 485–515 nm) with low turn-on voltages (~4.2 V) .
Q. How can matrix isolation and spectroscopic methods elucidate intermediates in photolytic reactions of this compound?
- Methodological Answer : Photolysis at 254 nm in a neon matrix (3 K) generates intermediates like the 4-iodo-2,3,5,6-tetrafluorophenyl radical. IR spectroscopy (400–4000 cm⁻¹) identifies vibrational modes of transient species, while DFT calculations validate spectral assignments. This method is critical for studying retro-Bergman reactions and diradical formation .
Q. What strategies resolve contradictions in thermal stability data for derivatives of this compound?
- Methodological Answer : Discrepancies in melting points (e.g., 68–70°C vs. 126°C) arise from polymorphic forms or impurities. Mitigation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
